

Synthesis and Chiral Separation of PF-06649298

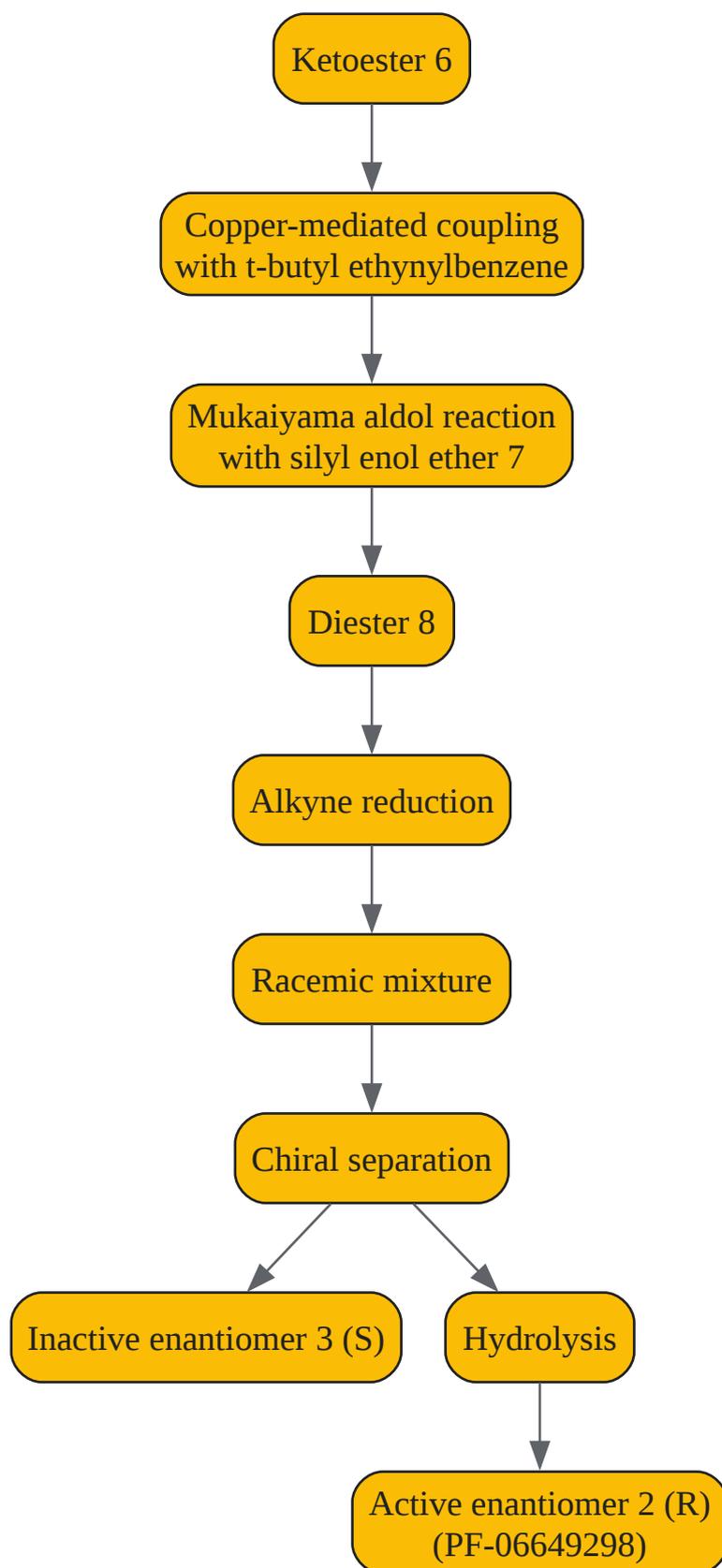
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Compound Focus: PF-06649298

Cat. No.: S539207

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The synthesis and chiral separation of **PF-06649298** were reported in a 2015 study [1]. The general workflow is illustrated below.



Simplified Synthesis Path for PF-06649298

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The synthetic route to **PF-06649298** involves key coupling and aldol reactions, followed by chiral separation [1].

- **Key Steps:** The process began with a **copper-mediated coupling** to produce intermediate **ketoester 6**. A subsequent **Mukaiyama aldol reaction** with **silyl enol ether 7** yielded **diester 8**. After an **alkyne reduction**, the resulting racemic mixture was separated by **chiral separation**. [1]
- **Stereochemistry:** The active enantiomer, **compound 2 (PF-06649298)**, was confirmed to have the **(R) configuration**. The stereochemistry of the inactive (S) enantiomer (compound 3) was determined by single-crystal X-ray analysis. [1]
- **Final Form:** The final step involved **hydrolysis** of the separated enantiomer to yield the active dicarboxylate compound, (R)-2-(4-(tert-butyl)phenethyl)-2-hydroxysuccinic acid. [2] [1] [3]

Biological Activity and Selectivity Profile

PF-06649298 is a potent and selective inhibitor of the sodium-coupled citrate transporter (NaCT or SLC13A5). [2] The table below summarizes its inhibitory activity (IC₅₀ values) across different experimental systems.

Assay System / Target	IC ₅₀ Value	Description
HEK293 cells (NaCT)	0.41 μM [2] [1]	Inhibition of citrate uptake
Human Hepatocytes	16.2 μM [2] [1]	Inhibition of citrate uptake
Mouse Hepatocytes	4.5 μM [2] [1]	Inhibition of citrate uptake
HEK293 (NaDC1)	>100 μM [2] [1]	Demonstrates selectivity
HEK293 (NaDC3)	>100 μM [2] [1]	Demonstrates selectivity

Mechanism of Action and Research Applications

Research into **PF-06649298**'s mechanism reveals complex behavior, and it has been used to explore metabolic disease pathways.

- **Mechanism Insights:** **PF-06649298** is described as a **competitive inhibitor** that binds the same site as citrate [1] [4]. However, other studies suggest it may also act as a **state-dependent allosteric inhibitor**, with its potency influenced by citrate concentration [5] [6]. It is recognized as a transportable substrate for NaCT [1] [4].
- **In Vivo Research Application:** In mouse models of high-fat diet-induced metabolic dysfunction, **PF-06649298** (250 mg/kg, orally, twice daily for 21 days) **reversed glucose intolerance** and decreased plasma glucose and hepatic lipid levels [2]. This supports its use as a research tool for investigating metabolism.

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